molecular formula C21H17NO2 B8194550 2,6-Bis-benzyloxy-3-ethynyl-pyridine

2,6-Bis-benzyloxy-3-ethynyl-pyridine

Cat. No.: B8194550
M. Wt: 315.4 g/mol
InChI Key: YKXPJOJFGQQPBU-UHFFFAOYSA-N
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Description

2,6-Bis-benzyloxy-3-ethynyl-pyridine is an organic compound that features a pyridine ring substituted with two benzyloxy groups at the 2 and 6 positions, and an ethynyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-benzyloxy-3-ethynyl-pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dihydroxy-3-ethynyl-pyridine.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 2 and 6 positions are protected by converting them into benzyloxy groups. This is usually achieved through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis-benzyloxy-3-ethynyl-pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of 2,6-Bis-benzyloxy-3-ethyl-pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis-benzyloxy-3-ethynyl-pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,6-Bis-benzyloxy-3-ethynyl-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2,6-Bis-benzyloxy-3-bromopyridine
  • 2,6-Bis-benzyloxy-3-iodopyridine
  • 2,6-Bis-benzyloxy-3-phenylpyridine

Comparison: 2,6-Bis-benzyloxy-3-ethynyl-pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to its halogenated counterparts. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors or as a ligand in coordination chemistry.

Properties

IUPAC Name

3-ethynyl-2,6-bis(phenylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-2-19-13-14-20(23-15-17-9-5-3-6-10-17)22-21(19)24-16-18-11-7-4-8-12-18/h1,3-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXPJOJFGQQPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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